molecular formula C9H13Cl2NO B4777560 [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride

[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride

Cat. No.: B4777560
M. Wt: 222.11 g/mol
InChI Key: UVDJEOZEWVHXDJ-UHFFFAOYSA-N
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Description

[2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C9H12ClNO·HCl . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-chloro-6-methylphenol with 2-chloroethylamine hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of phenoxyethylamines on biological systems. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs that target specific molecular pathways .

Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(2-chloro-4-methylphenoxy)ethyl]amine hydrochloride
  • [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride
  • [2-(2-chloro-3-methylphenoxy)ethyl]amine hydrochloride

Comparison: Compared to its similar compounds, [2-(2-chloro-6-methylphenoxy)ethyl]amine hydrochloride exhibits unique properties due to the position of the chlorine and methyl groups on the phenoxy ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-3-2-4-8(10)9(7)12-6-5-11;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDJEOZEWVHXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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